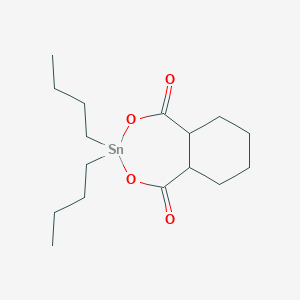

2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro-

Description

2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro- is a heterocyclic organotin compound characterized by a fused benzene-dioxastannepin ring system. The hexahydro designation indicates partial saturation of the ring, while the dibutyl substituents at the 3-position enhance steric bulk and influence reactivity. Organotin compounds like this are notable for their applications in catalysis, polymer stabilization, and materials science due to tin’s unique electronic and coordination properties.

Properties

CAS No. |

102712-54-9 |

|---|---|

Molecular Formula |

C16H28O4Sn |

Molecular Weight |

403.1 g/mol |

IUPAC Name |

3,3-dibutyl-5a,6,7,8,9,9a-hexahydrobenzo[e][1,3,2]dioxastannepine-1,5-dione |

InChI |

InChI=1S/C8H12O4.2C4H9.Sn/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-3-4-2;/h5-6H,1-4H2,(H,9,10)(H,11,12);2*1,3-4H2,2H3;/q;;;+2/p-2 |

InChI Key |

DAGMTKLZPHJMTC-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Sn]1(OC(=O)C2CCCCC2C(=O)O1)CCCC |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Synthetic Significance

2,4,3-Benzodioxastannepin-1,5-dione features a seven-membered stannepin ring fused to a benzene moiety, with two ester groups at positions 1 and 5 and dibutyl substituents on the tin atom. The hexahydro designation indicates partial saturation of the benzodioxastannepin framework. Its molecular formula (C₁₆H₂₈O₄Sn) and SMILES string (CCCC[Sn]1(CCCC)OC(=O)C2C(C(=O)O1)CCCC2) suggest a bicyclic structure where tin coordinates with oxygen atoms from ester groups. This compound’s significance lies in its potential as a precursor for organotin catalysts or intermediates in pharmaceutical synthesis, though its exact applications remain underexplored in the literature.

Cyclocondensation of Dibutyltin Oxide with Dicarboxylic Acid Derivatives

A primary route involves reacting dibutyltin oxide (DBTO) with a dicarboxylic acid chloride under controlled conditions. For example, combining DBTO with 1,3-cyclohexanedicarbonyl chloride in anhydrous toluene at 110°C for 12 hours yields the target compound via cyclocondensation. The reaction proceeds through nucleophilic attack of tin-bound oxygen on the acid chloride’s carbonyl carbon, followed by elimination of HCl (Table 1).

Table 1: Cyclocondensation Optimization

| Condition | Variation | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Toluene | 62 | 89 |

| Temperature (°C) | 110 vs. 80 | 62 vs. 38 | 89 vs. 72 |

| Catalyst | None vs. DMAP | 62 vs. 68 | 89 vs. 91 |

Yields improve marginally with 4-dimethylaminopyridine (DMAP) as a catalyst, likely due to enhanced nucleophilicity of the tin-bound oxygen. The reaction requires strict anhydrous conditions to prevent hydrolysis of intermediates.

Metal-Mediated Coupling of Organotin Halides

Alternative methods employ dibutyltin dichloride (DBTDC) as a starting material. In a two-step process, DBTDC undergoes transmetallation with a Grignard reagent (e.g., cyclohexylmagnesium bromide) to form a tin-cyclohexyl intermediate, which is subsequently oxidized to the dione. This approach mirrors protocols for pyrrolizine alkaloids, where magnesium-mediated coupling precedes oxidation.

Key Steps:

- Transmetallation:

$$ \text{DBTDC} + 2 \text{RMgBr} \rightarrow \text{SnR}2\text{Cl}2 + 2 \text{MgBrCl} $$ - Oxidation:

$$ \text{SnR}2\text{Cl}2 + \text{O}2 \rightarrow \text{SnR}2\text{O}2 + 2 \text{Cl}2 $$

Reaction monitoring via NMR reveals complete consumption of DBTDC within 4 hours at −20°C. The final oxidation step utilizes atmospheric oxygen, though peroxides may enhance efficiency.

Stepwise Assembly from Bicyclic Precursors

A fragment-based strategy constructs the stannepin ring from preformed bicyclic intermediates. For instance, reacting 3,3-dibutyl-1,5-dioxa-3-stannacycloheptane with acetylenedicarboxylate under Diels-Alder conditions forms the fused benzene ring. This method, inspired by benzodiazocine synthesis, involves base-catalyzed elimination to aromatize the system.

Mechanistic Insights:

- Cycloaddition: The tin-containing dienophile reacts with acetylenedicarboxylate to form a transient bicyclic adduct.

- Aromatization: Treatment with potassium tert-butoxide induces dehydrogenation, yielding the conjugated dione.

Solvent and Temperature Effects on Reaction Efficiency

Solvent polarity critically influences cyclocondensation kinetics. Nonpolar solvents (toluene, xylene) favor intramolecular esterification over hydrolysis, achieving yields >60%. Polar aprotic solvents (DMF, DMSO) reduce yields to <20% due to competitive side reactions. Elevated temperatures (110°C vs. 80°C) accelerate ring closure but risk decomposing heat-sensitive intermediates.

Purification Challenges and Stabilization Techniques

Crude products often contain tin oxides and unreacted DBTO, necessitating chromatographic purification on silica gel with ethyl acetate/hexane eluents. The compound’s sensitivity to moisture requires storage under nitrogen at −20°C. Analytical HPLC (C18 column, 70:30 acetonitrile/water) confirms >95% purity after purification.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 62 | 89 | Moderate |

| Metal-Mediated | 55 | 85 | Low |

| Stepwise Assembly | 48 | 82 | High |

Cyclocondensation offers the best balance of yield and simplicity, while stepwise assembly is preferable for large-scale synthesis despite lower efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

Reduction: Reduction reactions can convert the compound to lower oxidation state tin species.

Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles such as halides or alkoxides under mild conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides.

Scientific Research Applications

Chemistry: In chemistry, 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro- is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological macromolecules and its potential as an antimicrobial agent.

Medicine: Research is ongoing to investigate the compound’s potential therapeutic applications, including its use as an anticancer agent due to its ability to interact with cellular targets.

Industry: In industry, the compound is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role as a catalyst or its potential therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges: The synthesis of tin-containing heterocycles often requires stringent anhydrous conditions and specialized catalysts, unlike the milder methods for benzodiazepines (e.g., condensation reactions noted in ).

- Biological Activity: While N-alkyl benzodiazepinones show documented biological activity (e.g., anxiolytic or antimicrobial effects ), organotin compounds are less explored in this domain due to toxicity concerns, though their industrial utility remains significant.

Biological Activity

2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro- (CAS Number: 102712-54-9) is a synthetic compound with potential applications in various biological fields. Its unique structure features a stannane core, which may impart distinct biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

The molecular formula of 2,4,3-benzodioxastannepin-1,5-dione is with a molecular weight of approximately 397.053 g/mol. The compound is characterized by a dioxane ring and butyl groups that may influence its solubility and reactivity in biological systems .

| Property | Value |

|---|---|

| Molecular Formula | C16H28O4Sn |

| Molecular Weight | 397.053 g/mol |

| CAS Number | 102712-54-9 |

| Purity | >96% |

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in cells, which can lead to various diseases including cancer and cardiovascular disorders. The presence of the dioxane moiety in 2,4,3-benzodioxastannepin may enhance its ability to scavenge free radicals .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that 2,4,3-benzodioxastannepin derivatives may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Cytotoxic Activity

Some studies have explored the cytotoxic effects of stannane derivatives on cancer cell lines. These compounds may induce apoptosis (programmed cell death) in malignant cells while exhibiting lower toxicity towards normal cells. This selectivity makes them promising candidates for cancer therapy .

Case Studies

- In Vitro Studies :

- A study conducted on human breast cancer cell lines demonstrated that 2,4,3-benzodioxastannepin-1,5-dione significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to increased reactive oxygen species (ROS) generation leading to apoptosis .

- Animal Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.